5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, pyridine, pyrrolidine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.
Attachment of the Benzenesulfonamide Group: This step can be carried out using sulfonylation reactions, where a sulfonyl chloride reacts with an amine group to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyridine and pyrrolidine groups.
2-methoxy-N-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the fluorine atom.
5-fluoro-2-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide: Lacks the pyridine group.
Uniqueness
5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the pyridine and pyrrolidine groups contribute to its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-6-5-12(17)10-15(14)24(21,22)19-13-7-9-20(11-13)16-4-2-3-8-18-16/h2-6,8,10,13,19H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNQJUVBRMMPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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